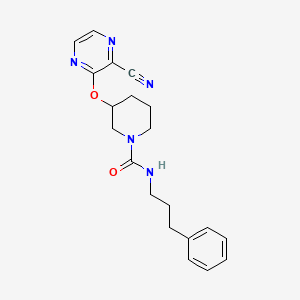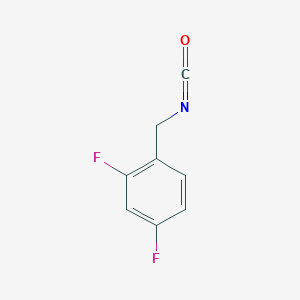![molecular formula C22H26N4O3 B2519095 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-72-6](/img/structure/B2519095.png)
5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is an intricate organic compound known for its multifaceted structure and potential applications across various scientific fields. Its unique molecular architecture combines several functional groups, resulting in a compound of significant interest in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis, starting from basic aromatic compounds. The synthesis route may include:
Formation of the Pyrimidine Ring: : A cyclization reaction involving appropriate anilines and β-diketones under acidic or basic conditions.
Dimethylamino Group Addition: : Introduction of the dimethylamino group via nucleophilic substitution, often through the use of dimethylamine.
Final Cyclization and Aromatization: : Heating under reflux with suitable catalysts to achieve the final cyclized and aromatized structure.
Industrial Production Methods
On an industrial scale, the production might be optimized for yield and purity. This typically involves:
Continuous Flow Chemistry: : Utilizing microreactors for better control of reaction conditions and increased efficiency.
Catalyst Selection: : Employing specific catalysts to increase reaction rates and selectivity.
Purification Techniques: : Use of crystallization and chromatographic methods to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can occur with agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in acidic or neutral conditions.
Reducing Agents: : Lithium aluminium hydride in anhydrous conditions.
Solvents: : Common solvents include ethanol, dichloromethane, and tetrahydrofuran.
Major Products
Oxidation: : Typically yields carboxylic acids or corresponding quinones.
Reduction: : Produces amines or alcohols.
Substitution: : Leads to derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry
Organic Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Catalysis: : Used in catalytic cycles to produce other valuable compounds.
Biology
Biological Probes: : Modified versions can be used to study biological pathways and mechanisms.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in drug development.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Diagnostics: : May be used in imaging techniques or diagnostic assays.
Industry
Materials Science: : Application in the development of novel materials with unique properties.
Agrochemicals: : Potential use in the development of new pesticides or herbicides.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with various molecular targets, depending on its specific modifications:
Enzymes: : Inhibits or activates enzymes through binding to active sites.
Receptors: : Binds to cellular receptors, influencing signal transduction pathways.
DNA/RNA: : Interacts with genetic material, potentially influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Dimethylamino)phenyl)-1,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
5-(4-(Methylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)25(3)4)18-19(23-14)26(5)21(29)24-20(18)28/h6-9,16,23H,10-11H2,1-5H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHXZWYCALOCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)

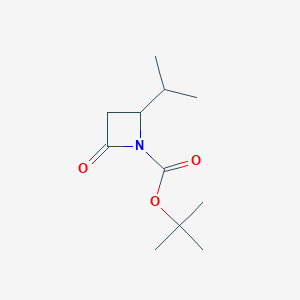
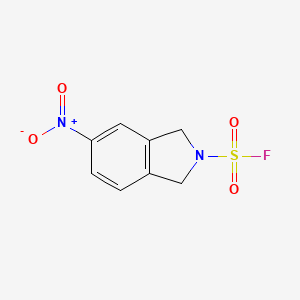
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)
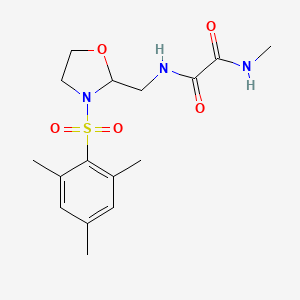
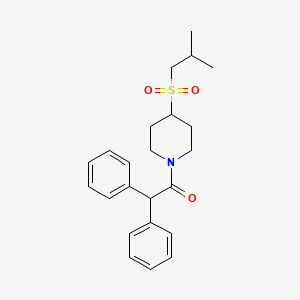
![3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2519024.png)
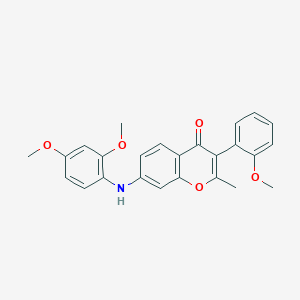
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)
![3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol](/img/structure/B2519029.png)
![2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2519030.png)
